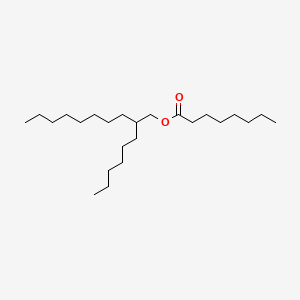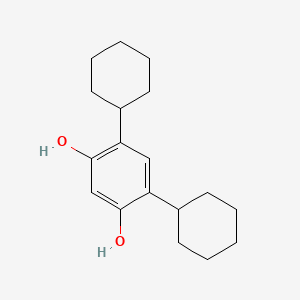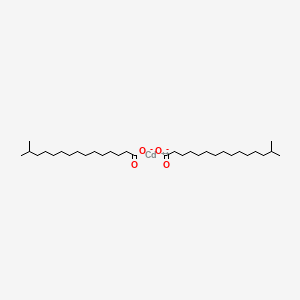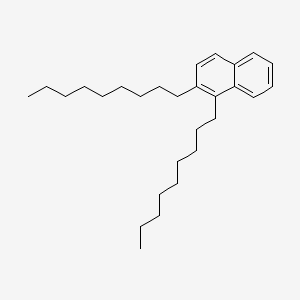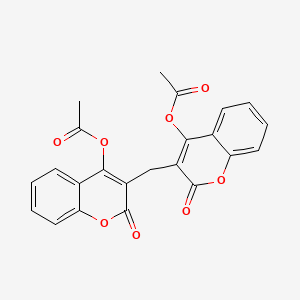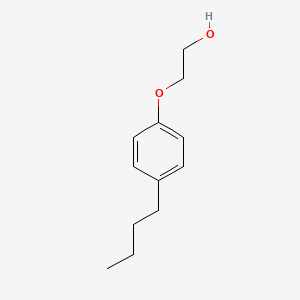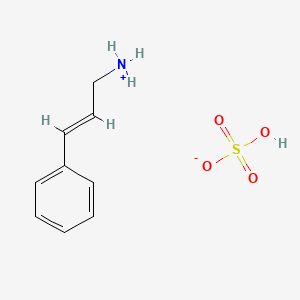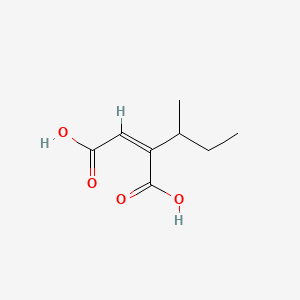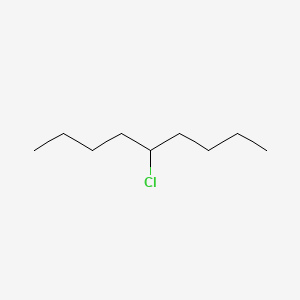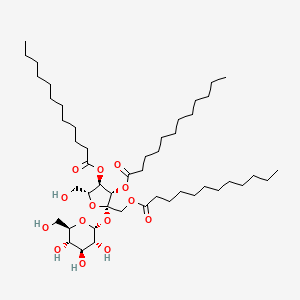
Sucrose trilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose trilaurate is a type of sucrose fatty acid ester, which is formed by the esterification of sucrose with lauric acid. Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose. Lauric acid is a saturated medium-chain fatty acid found in various plant oils, particularly coconut oil. This compound is used in various industries, including food, cosmetics, and pharmaceuticals, due to its surfactant and emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose trilaurate can be synthesized through the transesterification of sucrose with methyl or ethyl esters of lauric acid. This reaction typically requires a catalyst, such as an alkaline catalyst, and is carried out under controlled temperature and pressure conditions . Another method involves the direct esterification of sucrose with lauric acid in the presence of a solvent .
Industrial Production Methods
In industrial settings, this compound is often produced using a combination of transesterification and direct esterification methods. The process involves the use of edible fats or oils and sucrose to produce a mixture of sucrose esters of fatty acids and mono- and diglycerides . Ultrasonic technology has also been explored to enhance the efficiency of the synthesis process by reducing reaction time and improving yield .
Chemical Reactions Analysis
Types of Reactions
Sucrose trilaurate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of this compound can occur under acidic or basic conditions, leading to the formation of sucrose and lauric acid . Oxidation reactions may involve the breakdown of the ester bonds, resulting in the formation of smaller molecules .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Esterification: Catalysts such as sulfuric acid or alkaline catalysts, solvents like methanol or ethanol.
Major Products Formed
Hydrolysis: Sucrose and lauric acid.
Oxidation: Smaller organic molecules, potentially including aldehydes and carboxylic acids.
Scientific Research Applications
Sucrose trilaurate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sucrose trilaurate primarily involves its surfactant properties. As an amphiphilic molecule, it can reduce the surface tension between oil and water phases, thereby stabilizing emulsions. This property is particularly useful in formulations where the mixing of hydrophobic and hydrophilic components is required . The molecular targets and pathways involved include interactions with lipid bilayers and proteins in cell membranes, which can influence membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose palmitate
- Sucrose stearate
- Sucrose oleate
Uniqueness
Sucrose trilaurate is unique among sucrose fatty acid esters due to its specific combination of sucrose and lauric acid, which imparts distinct surfactant and emulsifying properties. Compared to other sucrose esters, this compound has a balanced hydrophilic-lipophilic nature, making it particularly effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds .
Properties
CAS No. |
94031-23-9 |
|---|---|
Molecular Formula |
C48H88O14 |
Molecular Weight |
889.2 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-3,4-di(dodecanoyloxy)-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C48H88O14/c1-4-7-10-13-16-19-22-25-28-31-39(51)57-36-48(62-47-44(56)43(55)42(54)37(34-49)58-47)46(60-41(53)33-30-27-24-21-18-15-12-9-6-3)45(38(35-50)61-48)59-40(52)32-29-26-23-20-17-14-11-8-5-2/h37-38,42-47,49-50,54-56H,4-36H2,1-3H3/t37-,38-,42-,43+,44-,45-,46+,47-,48+/m1/s1 |
InChI Key |
NJWPTAJOXLJZHJ-XQAXEFKXSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


